N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide
Description
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is a propanamide derivative featuring a 2-methylphenyl acetyl group attached to an aminophenyl backbone. The compound’s design incorporates lipophilic substituents (2-methylphenyl) that may enhance membrane permeability and metabolic stability compared to ester-based analogs.
Properties
IUPAC Name |
N-[2-methyl-5-[[2-(2-methylphenyl)acetyl]amino]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-4-18(22)21-17-12-16(10-9-14(17)3)20-19(23)11-15-8-6-5-7-13(15)2/h5-10,12H,4,11H2,1-3H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWMBYGZPYAQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)NC(=O)CC2=CC=CC=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide typically involves a multi-step process. One common synthetic route includes the acylation of 2-methyl-5-aminoacetophenone with 2-methylphenylacetyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to a coupling reaction with propanoyl chloride to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below highlights key structural and functional differences between the target compound and related propanamide derivatives:
Key Observations:
- Electron-Withdrawing vs. Lipophilic Groups: OL7 () contains a nitroimidazole group, which is electron-withdrawing and may enhance receptor binding via dipole interactions.
- Amide vs. Ester Linkages: Compared to OL5 (acetate ester) and OL6 (propanoate ester) in , the amide group in the target compound likely improves metabolic stability, as amides are less prone to hydrolysis than esters.
- Hydrogen Bonding : The absence of hydroxyl or sulfonamide groups (cf. compound 30a in ) may reduce the target’s hydrogen-bonding capacity, affecting solubility and crystal packing .
Physicochemical Properties
- Solubility : The absence of polar groups (e.g., hydroxyl in 30a) may reduce aqueous solubility, requiring formulation optimization.
Biological Activity
N-(2-methyl-5-{[(2-methylphenyl)acetyl]amino}phenyl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of amides, characterized by a propanamide group attached to a substituted phenyl ring. Its structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 246.32 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing signaling pathways associated with cellular responses.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound demonstrates cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer) cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : Some studies have suggested that the compound might protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Screening
A study conducted by Bouabdallah et al. evaluated the anticancer potential of various derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines with varying IC50 values, suggesting its potential as a lead compound for drug development.
Case Study 2: Inflammatory Response Modulation
Research published in the MDPI journal highlighted the anti-inflammatory effects of similar compounds in the same class. It was found that derivatives with structural similarities to this compound effectively reduced levels of TNF-alpha and IL-6 in vitro, demonstrating their potential for treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
